![molecular formula C7H7N3OS B1275460 5-Amino-4-cyano-3-methylthiophene-2-carboxamide CAS No. 350997-07-8](/img/structure/B1275460.png)
5-Amino-4-cyano-3-methylthiophene-2-carboxamide
Overview
Description
The compound 5-Amino-4-cyano-3-methylthiophene-2-carboxamide is a multifunctional thiophene derivative that is of interest due to its potential applications in various fields, including optoelectronics and pharmaceuticals. The presence of amino, cyano, and carboxamide groups in its structure suggests that it could serve as a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related 5-acyl-2-amino-3-cyanothiophenes has been demonstrated through the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions, resulting in a series of polyfunctional thiophene derivatives . Additionally, a method for synthesizing 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives has been reported, which proceeds smoothly without the need for additional catalysts and offers the advantages of good yields, short reaction times, and mild conditions . These methods highlight the synthetic accessibility of thiophene derivatives related to 5-Amino-4-cyano-3-methylthiophene-2-carboxamide.
Molecular Structure Analysis
The molecular structure of thiophene derivatives significantly influences their optoelectronic properties. The photophysical properties of the synthesized thiophene derivatives were both experimentally and computationally investigated, revealing that the systems populate an intramolecular charge-transfer state upon light absorption, with emission occurring from a twisted intramolecular charge-transfer minimum . This suggests that the molecular structure of 5-Amino-4-cyano-3-methylthiophene-2-carboxamide would likely exhibit similar photophysical behavior.
Chemical Reactions Analysis
The chemical reactivity of thiophene derivatives is largely determined by the presence of electrophilic centers and nucleophilic groups within the molecule. The interaction of 3-amino-2-cyanothioacrylamides with various active halo methylene compounds to afford 5-acyl-2-amino-3-cyanothiophenes indicates that the amino and cyano groups can participate in nucleophilic addition reactions . Furthermore, the synthesis of 5-methyl-4-oxo-2-(coumarin-3-yl)-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides using 5-amino-3-methyl-N2-arylthiophene-2,4-dicarboxamides as binucleophilic reagents demonstrates the potential for cyclization reactions involving the amino group .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of various functional groups such as amino, cyano, and carboxamide groups can influence properties like solubility, boiling and melting points, and stability. The synthesis methods described for related compounds emphasize mild reaction conditions and simple purification processes, suggesting that 5-Amino-4-cyano-3-methylthiophene-2-carboxamide would have manageable physical properties conducive to laboratory handling . The fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound with a similar structure, indicates that 5-Amino-4-cyano-3-methylthiophene-2-carboxamide may also exhibit novel fluorescence properties .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Derivatives : 5-Amino-4-cyano-3-methylthiophene-2-carboxamide serves as a key intermediate in the synthesis of various derivatives. An efficient synthesis method without using any catalysts has been developed, highlighting the compound's role in creating novel molecules under mild conditions (Gao et al., 2013).
Formation of Pyrazolo[1,5-a]pyrimidine Derivatives : The compound is utilized in the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to the creation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have potential applications in cytotoxicity studies against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Development of Thieno[2,3-d]-pyrimidine-6-carboxamides : Research shows the synthesis of 5-methyl-4-oxo-2-(coumarin-3-yl)-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, indicating the compound's importance in creating complex molecules with potential pharmaceutical applications (Kovalenko et al., 2007).
Biological and Pharmaceutical Research
Investigation of Anticancer Properties : Compounds synthesized using 5-Amino-4-cyano-3-methylthiophene-2-carboxamide are investigated for their anticancer activities. Studies on molecular docking and non-linear optical properties of these compounds provide insights into their potential as anticancer agents (Jayarajan et al., 2019).
Molluscicidal Properties : Research on new thiazolo[5,4-d]pyrimidines, derived from similar compounds, shows molluscicidal properties, indicating potential applications in controlling schistosomiasis by targeting its intermediate hosts (El-bayouki & Basyouni, 1988).
Photophysical and Dye Synthesis Applications
Photophysical Properties and Synthesis of Dyes : The compound's derivatives exhibit luminescence in the blue region, which is significant for developing blue emissive materials. Such properties are crucial in the field of dyes and pigments (Novanna et al., 2020).
Application in Fabric Dyeing : Derivatives of 5-Amino-4-cyano-3-methylthiophene-2-carboxamide have been used in the synthesis of disperse dyes for polyester and nylon fabrics. The study of metal complexation of these dyes highlights their application properties, such as levelness and fastness on fabrics (Abolude et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-amino-4-cyano-3-methylthiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-3-4(2-8)7(10)12-5(3)6(9)11/h10H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIJAMQPHHDKAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396230 | |
Record name | 5-amino-4-cyano-3-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-cyano-3-methylthiophene-2-carboxamide | |
CAS RN |
350997-07-8 | |
Record name | 5-Amino-4-cyano-3-methyl-2-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350997-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-4-cyano-3-methylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-4-cyano-3-methylthiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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